4-amino-N~3~-benzyl-N~5~-cyclopentyl-1,2-thiazole-3,5-dicarboxamide
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Overview
Description
4-Amino-N3-benzyl-N5-cyclopentyl-1,2-thiazole-3,5-dicarboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 4-amino-N3-benzyl-N5-cyclopentyl-1,2-thiazole-3,5-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under basic conditions.
Introduction of Amino and Carboxamide Groups: The amino group can be introduced via nucleophilic substitution reactions, while the carboxamide groups can be formed through amide coupling reactions using carboxylic acids or their derivatives.
Cyclopentyl and Benzyl Substituents: These substituents can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial production methods may involve optimizing these reaction conditions to improve yield and purity, as well as scaling up the process for large-scale synthesis.
Chemical Reactions Analysis
4-Amino-N3-benzyl-N5-cyclopentyl-1,2-thiazole-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
4-Amino-N3-benzyl-N5-cyclopentyl-1,2-thiazole-3,5-dicarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used as a molecular probe to study enzyme interactions and cellular pathways.
Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-amino-N3-benzyl-N5-cyclopentyl-1,2-thiazole-3,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signal transduction by interacting with receptors or other signaling molecules, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
Similar compounds to 4-amino-N3-benzyl-N5-cyclopentyl-1,2-thiazole-3,5-dicarboxamide include other thiazole derivatives with varying substituents. Some examples are:
2-Amino-5-benzyl-1,3-thiazole: Known for its antimicrobial properties.
4,5-Dichloro-1,2-thiazole: Studied for its potential as an anticancer agent.
N3-Benzyl-N5-cyclopentyl-1,2-thiazole-3,5-dicarboxamide: Similar structure but lacks the amino group, affecting its reactivity and biological activity.
The uniqueness of 4-amino-N3-benzyl-N5-cyclopentyl-1,2-thiazole-3,5-dicarboxamide lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20N4O2S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-amino-3-N-benzyl-5-N-cyclopentyl-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C17H20N4O2S/c18-13-14(16(22)19-10-11-6-2-1-3-7-11)21-24-15(13)17(23)20-12-8-4-5-9-12/h1-3,6-7,12H,4-5,8-10,18H2,(H,19,22)(H,20,23) |
InChI Key |
OKWGFGIKPKXCEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C(=NS2)C(=O)NCC3=CC=CC=C3)N |
Origin of Product |
United States |
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